2-chloro-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-2-5-10(15-8)7-13(9-3-4-9)11(14)6-12/h2,5,9H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXJPMQQJAGXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]acetamide is a chemical compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C₁₁H₁₄ClNO₂
- Molar Mass : 227.69 g/mol
- Density : Approximately 1.23 g/cm³
- Boiling Point : Predicted at around 351.5 °C
- pKa Value : -2.23, indicating its acidic nature
These properties suggest that the compound may interact favorably with biological systems, potentially influencing its pharmacological profile.
Synthesis Overview
The synthesis of this compound can be achieved through a multi-step process:
- React cyclopropylamine with 5-methylfuran-2-carbaldehyde in the presence of a base to form an intermediate imine.
- Treat the imine with acetic anhydride to yield the acetamide.
- Chlorinate the nitrogen atom using thionyl chloride.
This synthetic route exemplifies the compound's structural complexity, which is believed to enhance its biological activity compared to simpler analogs.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial properties.
Antimicrobial Activity
A study involving various chloroacetamide derivatives demonstrated significant antibacterial and antifungal activities. The synthesized compounds were screened against several microbial strains, including:
| Microorganism | Activity Observed (Zone of Inhibition in mm) |
|---|---|
| E. coli (ATCC 25922) | 30 mm |
| Pseudomonas aeruginosa (ATCC 27853) | 35 mm |
| Staphylococcus aureus (ATCC 25923) | 36 mm |
| Candida sp. | Not specified |
The results showed that the compound exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
While specific mechanisms for this compound have yet to be fully elucidated, its structural motifs suggest potential interactions with biological targets such as enzymes or receptors involved in inflammatory processes or infection pathways. Further studies are needed to clarify these interactions and their implications for drug development.
Case Studies and Comparative Analysis
Comparative studies of similar compounds indicate that structural variations significantly influence biological activity. For instance:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-N-(furan-2-ylmethyl)acetamide | C₇H₈ClNO₂ | Lacks cyclopropyl group; simpler structure |
| 2-Chloro-N-(2-methylphenyl)acetamide | C₉H₉ClNO₂ | Contains a phenyl ring instead of furan |
| N-(5-Methylfuran-2-yl)acetamide | C₉H₉NO₂ | No chlorine; focuses on furan's role |
The unique combination of a cyclopropyl moiety with a chlorinated acetamide structure in this compound may enhance its biological activity compared to simpler derivatives, warranting further exploration in pharmacological contexts .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among chloroacetamides lie in the substituents on the nitrogen atom and the aromatic/heterocyclic groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Chloroacetamides
Key Observations :
- Cyclopropyl vs.
- Furan vs. Phenyl Rings : The 5-methylfuran-2-ylmethyl group provides a heterocyclic motif with distinct electronic properties compared to phenyl rings (e.g., in alachlor ). Furan rings may enhance solubility or participate in π-π stacking interactions.
- Nitro and Methoxy Substituents : Derivatives like C₁₂H₁₃ClN₂O₃ () incorporate electron-withdrawing nitro groups, which could alter reactivity in catalytic cycles or redox processes.
Physicochemical Properties
While direct data on the target compound are sparse, comparisons can be inferred:
Table 2: Physicochemical Properties of Selected Analogs
*Estimated based on structural analogs.
Key Insights :
- The 5-methylfuran group in the target compound may improve water solubility compared to purely aromatic analogs (e.g., alachlor).
- The cyclopropyl group could reduce metabolic degradation, enhancing stability in biological environments.
Preparation Methods
Starting Materials
- 2-chloroacetyl chloride or 2-chloroacetic acid derivatives (for the acetamide backbone)
- Cyclopropylamine (to introduce the cyclopropyl group)
- (5-methylfuran-2-yl)methylamine or (5-methylfuran-2-yl)methyl halide (for the furan substituent)
Synthetic Route Overview
The synthesis can be divided into key steps:
Step 1: Formation of 2-chloro-N-cyclopropylacetamide
- React 2-chloroacetyl chloride with cyclopropylamine under anhydrous conditions.
- Use a base such as triethylamine to neutralize the hydrogen chloride generated.
- Reaction typically conducted in an inert solvent like dichloromethane at low temperature (0–5 °C) to control reaction rate and minimize side reactions.
Reaction Conditions and Parameters
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | 2-chloroacetyl chloride + cyclopropylamine + triethylamine | CH2Cl2 | 0–5 °C | 2–4 h | Anhydrous conditions; base scavenges HCl |
| 2 | 2-chloro-N-cyclopropylacetamide + (5-methylfuran-2-yl)methyl bromide + K2CO3 | DMF | 25–50 °C | 6–12 h | Alkylation of amide nitrogen; inert atmosphere recommended |
Purification
- The crude product is typically purified by recrystallization from suitable solvents such as ethyl acetate/hexane mixtures.
- Alternatively, column chromatography on silica gel using gradient elution (e.g., hexane/ethyl acetate) can be employed to achieve high purity.
- Studies indicate that controlling the temperature during the acetamide formation step is critical to prevent hydrolysis or overreaction.
- The alkylation step benefits from the use of polar aprotic solvents to enhance nucleophilicity and reaction rate.
- Using an excess of base during the alkylation improves yield by neutralizing any acidic byproducts and driving the reaction to completion.
- The cyclopropyl group introduction early in the synthesis ensures better control over regioselectivity and minimizes side reactions at the nitrogen center.
| Compound | Molecular Formula | Key Differences in Preparation |
|---|---|---|
| 2-chloro-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]acetamide | C11H14ClNO2 | Alkylation on secondary amide nitrogen with cyclopropyl and furan substituents |
| 2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide | C9H12ClNO2 | Methyl group replaces cyclopropyl; similar alkylation but with methylamine |
| 2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine | C11H11ClN5O2 | Different core (purine); furan substitution via nucleophilic substitution on purine ring |
| Parameter | Description |
|---|---|
| Molecular Formula | C11H14ClNO2 |
| Molar Mass | 227.69 g/mol |
| Key Reagents | 2-chloroacetyl chloride, cyclopropylamine, (5-methylfuran-2-yl)methyl halide |
| Solvents | Dichloromethane (Step 1), DMF (Step 2) |
| Reaction Types | Amidation, nucleophilic substitution (alkylation) |
| Temperature Range | 0–50 °C |
| Purification Methods | Recrystallization, chromatography |
| Yield Optimization | Controlled temperature, excess base, inert atmosphere |
The preparation of this compound is achieved through a two-step synthesis involving amidation of 2-chloroacetyl chloride with cyclopropylamine followed by nucleophilic alkylation with a 5-methylfuran-2-ylmethyl halide. Careful control of reaction conditions, including temperature, solvent choice, and reagent stoichiometry, is essential for obtaining high purity and yield. The methodology aligns with standard organic synthesis protocols for chlorinated acetamides bearing heterocyclic substituents and is supported by physicochemical data and analogous compound syntheses documented in the literature.
Q & A
Q. How is 2-chloro-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]acetamide typically synthesized, and what key reaction parameters influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting cyclopropylamine derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. Key parameters include:
- Molar ratios : Stoichiometric excess of chloroacetyl chloride (1.2–1.5 eq) improves yield by driving the reaction to completion .
- Reaction time : 4–6 hours under reflux ensures complete conversion (monitored by TLC) .
- Purification : Recrystallization using solvents like pet-ether or ethanol enhances purity .
Alternative routes involve cyclization with POCl₃ for derivatives containing heterocyclic substituents .
Q. What spectroscopic methods are most effective for characterizing this compound's structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, furan methyl at δ 2.2–2.4 ppm) and confirm amide bond formation (C=O resonance at ~170 ppm) .
- IR Spectroscopy : C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) validate the acetamide backbone .
- X-ray Crystallography : Resolves spatial conformation (e.g., cyclopropane ring geometry) and hydrogen-bonding patterns in crystalline forms .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .
- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the electronic nature of the cyclopropyl and furan substituents influence reactivity?
Methodological Answer:
- Cyclopropyl Strain : The ring’s angle strain increases electrophilicity at the amide carbonyl, enhancing nucleophilic attack in cross-coupling reactions .
- Furan Aromaticity : The electron-rich 5-methylfuran group directs electrophilic substitution (e.g., nitration) at the α-position, which can be monitored via Hammett substituent constants .
Computational studies (e.g., DFT) quantify these effects by analyzing charge distribution and frontier molecular orbitals .
Q. How can computational chemistry aid in predicting the biological activity of this compound?
Methodological Answer:
- HOMO-LUMO Analysis : Predicts electron transfer potential and reactivity with biological targets (e.g., enzymes) .
- Molecular Docking : Simulates binding affinity to receptor sites (e.g., fungal cytochrome P450 for antifungal studies) .
- Molecular Electrostatic Potential (MESP) : Maps regions prone to nucleophilic/electrophilic interactions, guiding structural modifications .
Q. What strategies resolve contradictory data between computational predictions and experimental results for this compound?
Methodological Answer:
- Validation via Hybrid Methods : Combine DFT calculations with experimental NMR/X-ray data to refine force field parameters .
- Solvent Effects : Re-run simulations with explicit solvent models (e.g., water or DMSO) to account for polarity discrepancies .
- Kinetic Studies : Compare reaction rates (e.g., hydrolysis of the chloroacetamide group) under varying pH conditions to reconcile theoretical vs. observed stability .
Q. What role does this compound play in pesticide development, and how is its environmental impact assessed?
Methodological Answer:
- Mode of Action : Acts as a herbicide by inhibiting acetolactate synthase (ALS) in weeds. Activity is tested via enzyme inhibition assays .
- Degradation Studies : Use HPLC-MS to track metabolic byproducts in soil/water samples and assess persistence .
- Ecotoxicology : Evaluate toxicity to non-target organisms (e.g., Daphnia magna) using OECD Test Guideline 202 .
Q. How can structural modifications enhance this compound's selectivity for specific biological targets?
Methodological Answer:
- Substituent Tuning : Replace the 5-methylfuran group with electron-deficient heterocycles (e.g., pyridine) to alter lipophilicity and target binding .
- Isosteric Replacement : Swap chlorine with fluorine to reduce toxicity while retaining bioactivity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
